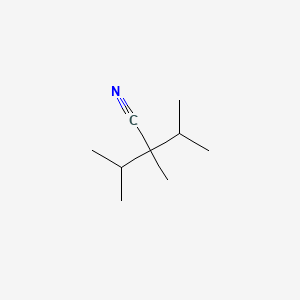

2-Isopropyl-2,3-dimethylbutyronitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-2-propan-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7(2)9(5,6-10)8(3)4/h7-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQHUYDRSDBCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971296 | |

| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55897-64-8 | |

| Record name | 2,3-Dimethyl-2-(1-methylethyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55897-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-2,3-dimethylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055897648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-2,3-dimethylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile (CAS: 55897-64-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2,3-dimethylbutyronitrile, also known by its synonym Diisopropylpropionitrile, is a branched-chain nitrile with the CAS number 55897-64-8. This document provides a comprehensive technical overview of its chemical and physical properties, a proposed synthetic route, and its application as a chemical intermediate. Due to the limited publicly available data, this guide also highlights areas where further research is needed, particularly concerning detailed spectroscopic analysis and biological activity. This compound is primarily of interest as a building block in organic synthesis, notably in the production of specialty chemicals such as cooling agents.[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the tables below. This data is compiled from various chemical supplier catalogs and safety data sheets.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 55897-64-8[1][2] |

| Molecular Formula | C₉H₁₇N[1][2] |

| Molecular Weight | 139.24 g/mol [1][2] |

| IUPAC Name | 2,3-Dimethyl-2-(1-methylethyl)butanenitrile |

| Synonyms | Diisopropylpropionitrile[1], 2,2-Diisopropylpropionitrile[3], 2,3-Dimethyl-2-propan-2-ylbutanenitrile |

| PubChem ID | 91917[1] |

| MDL Number | MFCD04037010[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 186-187 °C[3] |

| Density | 0.812 ± 0.06 g/cm³ (Predicted)[3] |

| Refractive Index | 1.428 - 1.432 @ 20 °C[1] |

Synthesis and Reactivity

Proposed Synthesis Workflow

The most probable method for synthesizing this compound is through the alkylation of a suitable nitrile precursor. A likely approach involves the deprotonation of isobutyronitrile to form a carbanion, followed by nucleophilic substitution with 2-bromopropane.

Caption: Proposed synthesis of this compound.

Application in Synthesis: Preparation of N,2,3-trimethyl-2-isopropyl butyrylamide

This compound is a key intermediate in the synthesis of the cooling agent N,2,3-trimethyl-2-isopropyl butyrylamide (WS-23). A Chinese patent (CN103274959A) describes a two-step process starting from the nitrile.[4]

Experimental Protocol (Adapted from CN103274959A)[4]

Step 1: Synthesis of 2,3-dimethyl-2-isopropyl butyrate

-

In a 500 mL autoclave, add this compound (referred to as 2,2-isopropylpropionitrile in the patent), an alcohol (such as methanol or ethanol), and an acid gas (such as hydrogen chloride) in a molar ratio of 1:3-5:3-5.

-

Heat the mixture under reflux with stirring for 4-10 hours.

-

After the reaction, recover the excess acid gas and alcohol.

-

Cool the reactant mixture and wash it twice with a saturated sodium bicarbonate solution.

-

Extract the product with a saturated sodium chloride solution.

-

Separate the organic layer and dry it to obtain 2,3-dimethyl-2-isopropyl butyrate.

Step 2: Synthesis of N,2,3-trimethyl-2-isopropyl butyrylamide

-

In a 500 mL autoclave, add the 2,3-dimethyl-2-isopropyl butyrate from Step 1, an amine (such as methylamine), and a basic catalyst (such as sodium methoxide) in a molar ratio of 1:1.5-5:0.04-0.3.

-

Heat the mixture under reflux with stirring for 8 hours.

-

After the reaction, recover the amine alcohol solution.

-

Add an organic solvent and neutralize the mixture.

-

Wash the solution twice with water and separate the layers.

-

Crystallize the product at approximately 0°C, followed by filtration and drying to yield N,2,3-trimethyl-2-isopropyl butyrylamide.

Caption: Synthesis of WS-23 from this compound.

Safety and Handling

The available safety data for this compound is limited. One Safety Data Sheet (SDS) indicates that the chemical is not considered hazardous by the OSHA Hazard Communication Standard.[5] However, as with all chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It is recommended to store the compound in a cool, dry, and well-ventilated place.[5]

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| Not classified as hazardous (per one available SDS)[5] | Handle in accordance with good industrial hygiene and safety practice.[5] |

| Incompatible Materials | Strong oxidizing agents[5] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx)[5] |

It is important to note that the derivative, N,2,3-trimethyl-2-isopropylbutyramide (WS-23), has undergone more extensive toxicity testing, including inhalation toxicity studies.

Spectroscopic Data

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary documented use is as a synthetic intermediate.[1] Therefore, its interaction with biological systems is an area that remains to be investigated.

Conclusion

This compound is a specialty chemical with established physical properties and a key role as an intermediate in the synthesis of other compounds, such as the cooling agent WS-23. While a plausible synthetic route can be proposed, a detailed experimental protocol for its preparation is not widely available. Furthermore, there is a significant lack of data regarding its spectroscopic characteristics and biological activity. This technical guide summarizes the current state of knowledge and highlights the need for further research to fully characterize this compound, which may be of interest to scientists in the fields of organic synthesis and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-Isopropyl-2,3-dimethyl-butyronitrile | 55897-64-8 [chemicalbook.com]

- 4. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile (C9H17N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-2,3-dimethylbutyronitrile, a branched aliphatic nitrile with the molecular formula C9H17N. This document details its chemical and physical properties, outlines a viable synthesis protocol, and discusses its known applications and safety considerations. Due to the limited availability of direct experimental data, this guide also incorporates information on closely related compounds and general characteristics of aliphatic nitriles to provide a broader context for research and development activities. This guide is intended to serve as a foundational resource for professionals in organic synthesis, materials science, and drug development who are interested in the unique properties and potential applications of sterically hindered nitriles.

Chemical and Physical Properties

This compound, also known as diisopropylpropionitrile, is a colorless to light yellow liquid.[1][2] Its highly branched structure contributes to its stability and unique reactivity, making it a valuable intermediate in various chemical syntheses.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H17N | [1][3] |

| Molecular Weight | 139.24 g/mol | [1][3] |

| CAS Number | 55897-64-8 | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 186-187 °C (Predicted) | [4] |

| Density | 0.812 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.428 - 1.432 @ 20 °C | [1][2] |

| Purity | ≥ 99% (GC) | [1][2] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the dialkylation of propionitrile. Patents describe a one-step method for the preparation of the closely named 2,2-diisopropyl propionitrile, which is a synonym for the target compound.[5][6] This process involves the reaction of propionitrile with an isopropyl halogenated hydrocarbon in the presence of a strong base.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature describing the synthesis of 2,2-diisopropyl propionitrile.[5][6]

Materials:

-

Propionitrile

-

Isopropyl bromide (or other isopropyl halide)

-

Sodium hydride (or other strong base like potassium hydride or sodium amide)

-

Anhydrous toluene (or other inert organic solvent like diethyl ether)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

A reaction flask is charged with the inert organic solvent (e.g., toluene) and the strong base (e.g., sodium hydride). The mixture is stirred and heated to reflux.

-

A mixture of propionitrile and isopropyl halide (in a molar ratio of approximately 1:2 to 1:3) is prepared and added dropwise to the refluxing suspension of the strong base.

-

The reaction mixture is maintained at reflux for a period of 5 to 30 hours, with the progress of the reaction monitored by a suitable technique (e.g., GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess strong base is carefully quenched.

-

The organic phase is separated and washed with water and then with a saturated solution of sodium chloride (brine).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Table 2: Typical Reaction Parameters

| Parameter | Value | Source(s) |

| Molar Ratio (Propionitrile:Isopropyl Halide:Base) | 1 : 2-3 : 2-3 | [5] |

| Reaction Temperature | 30 - 120 °C | [5] |

| Reaction Time | 5 - 30 hours | [5] |

| Solvent | Toluene, Benzene, Ethers | [5] |

| Base | Metal Hydrides (NaH, KH), Metal Amides (NaNH2) | [5][6] |

Spectroscopic Analysis

3.1. Infrared (IR) Spectroscopy (Predicted)

-

A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

-

Strong absorption bands in the range of 2850-2990 cm⁻¹ due to C-H stretching of the alkyl groups.

-

Bending vibrations for the methyl and isopropyl groups would be expected in the fingerprint region (below 1500 cm⁻¹).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple, chemically similar alkyl groups. Signals corresponding to the methyl and methine protons of the isopropyl and dimethyl groups would be expected in the upfield region (approximately 0.8-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon in the range of 115-125 ppm. Several signals in the upfield region would correspond to the various methyl and methine carbons of the branched alkyl structure.

3.3. Mass Spectrometry (MS) (Predicted)

-

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 139.

-

Fragmentation would likely involve the loss of alkyl groups, leading to characteristic fragment ions.

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis.[1] Its sterically hindered nature can be exploited to introduce bulky alkyl groups in the synthesis of complex molecules.

-

Pharmaceutical and Agrochemical Synthesis: It is a building block for creating new pharmaceuticals and agrochemicals.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization.

-

Polymer and Materials Science: This compound is used in the production of specialty polymers, where its incorporation can enhance the physical properties of the resulting materials.[1][2]

-

Cooling Agents: A closely related derivative, 2-isopropyl-N,2,3-trimethylbutyramide (WS-23), is a well-known physiological cooling agent.[7] The synthesis of WS-23 utilizes 2,2-diisopropylpropionitrile as a key intermediate.[7]

Biological Activity and Toxicology

There is no specific data available on the biological activity or signaling pathways associated with this compound. However, the toxicology of aliphatic nitriles, in general, has been studied.

The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide.[8] This process is often catalyzed by cytochrome P450 enzymes in the liver.[8] The liberated cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase.[8]

Diagram of a Potential Metabolic Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2-Isopropyl-2,3-dimethyl-butyronitrile CAS#: 55897-64-8 [chemicalbook.com]

- 5. CN103242194A - Preparation method for 2,2-diisopropyl propionitrile - Google Patents [patents.google.com]

- 6. Preparation method for 2,2-diisopropyl propionitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropyl-2,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2,3-dimethylbutyronitrile, also known as diisopropylpropionitrile, is a branched-chain aliphatic nitrile. Its unique molecular structure contributes to its notable stability and reactivity, making it a valuable intermediate in various chemical syntheses.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for their determination. It is intended to serve as a foundational resource for professionals in research and development. The applications of this compound are found in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, as well as in the production of specialty polymers and high-performance coatings.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for purification processes.

| Property | Value | Reference(s) |

| CAS Number | 55897-64-8 | [1][2] |

| Molecular Formula | C₉H₁₇N | [1][2] |

| Molecular Weight | 139.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 186-187 °C (at atmospheric pressure) | [3] |

| Density | 0.812 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.428 - 1.432 @ 20 °C | [1][2] |

| Purity | ≥ 99% (by GC) | [1][2] |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols

Proposed Synthesis: Alkylation of 2,3-Dimethylbutyronitrile

A potential synthetic route to this compound involves the alkylation of 2,3-dimethylbutyronitrile with an isopropyl halide (e.g., 2-bromopropane) in the presence of a strong base.

Materials and Reagents:

-

2,3-Dimethylbutyronitrile

-

2-Bromopropane

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylbutyronitrile in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the flask via the dropping funnel.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add 2-bromopropane dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Determination of Boiling Point (Capillary Method)

Materials and Reagents:

-

Sample of this compound

-

Thiele tube or other heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Materials and Reagents:

-

Sample of this compound

-

Pycnometer or graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample is added to the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Caption: Workflow for determining boiling point and density.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or common spectral databases. Researchers requiring this information would likely need to acquire it experimentally.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a specialty chemical with applications in several areas of organic synthesis. This guide has compiled the available physical and chemical property data to aid researchers and professionals. While a specific, detailed synthesis protocol is not publicly available, a plausible synthetic route has been proposed. The provided general experimental methodologies for determining physical properties offer a starting point for laboratory characterization. Further research to obtain and publish detailed synthetic and spectroscopic data would be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-isopropyl-2,3-dimethylbutyronitrile, a branched-chain aliphatic nitrile. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the underlying chemical principles, experimental methodologies, and potential challenges associated with each synthetic step.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence. This pathway begins with the construction of the carbon skeleton, followed by functionalization via halogenation, and concludes with the introduction of the nitrile group through nucleophilic substitution.

The proposed synthetic route is as follows:

-

Step 1: Wurtz Coupling of 2-Bromopropane to Yield 2,3-Dimethylbutane. This step establishes the C6 branched alkane backbone of the target molecule.

-

Step 2: Free-Radical Bromination of 2,3-Dimethylbutane. This functionalizes the alkane at the most substituted carbon atom, creating a tertiary alkyl halide.

-

Step 3: Nucleophilic Substitution of 2-Bromo-2,3-dimethylbutane with Sodium Cyanide. This final step introduces the nitrile functionality to afford the target compound.

Detailed Synthesis Steps

Step 1: Synthesis of 2,3-Dimethylbutane via Wurtz Coupling

The initial step involves the formation of 2,3-dimethylbutane through the Wurtz coupling of 2-bromopropane. This reaction utilizes sodium metal in an anhydrous ether solvent to couple two isopropyl radicals.

Reaction:

2 CH₃-CH(Br)-CH₃ + 2 Na → CH₃-CH(CH₃)-CH(CH₃)-CH₃ + 2 NaBr

Experimental Protocol:

-

A three-necked flask is flame-dried and purged with an inert gas, such as argon or nitrogen.

-

Anhydrous diethyl ether is added to the flask, followed by small pieces of sodium metal (2 equivalents).

-

2-Bromopropane (2 equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium metal.

-

The reaction mixture is maintained at a gentle reflux.

-

Upon completion, the reaction is carefully quenched to consume any unreacted sodium.

-

The resulting mixture is filtered to remove sodium bromide, and the filtrate is distilled to isolate the 2,3-dimethylbutane product.

Quantitative Data:

| Parameter | Value |

| Reactants | 2-Bromopropane, Sodium |

| Solvent | Anhydrous Diethyl Ether |

| Molar Ratio (2-Bromopropane:Na) | 1:1 |

| Temperature | Reflux |

| Reaction Time | Not specified |

| Yield | Moderate to good |

Note: The Wurtz reaction can be prone to side reactions, including elimination and the formation of other alkanes. Careful control of temperature and the use of highly pure reagents are crucial for maximizing the yield of the desired product.

Step 2: Free-Radical Bromination of 2,3-Dimethylbutane

The second step is the selective bromination of the tertiary C-H bonds in 2,3-dimethylbutane to form 2-bromo-2,3-dimethylbutane. This is achieved through a free-radical halogenation reaction, typically initiated by ultraviolet (UV) light.[1][2][3] The high selectivity for the tertiary position is due to the greater stability of the tertiary radical intermediate.[4]

Reaction:

CH₃-CH(CH₃)-CH(CH₃)-CH₃ + Br₂ --(hν)--> (CH₃)₂C(Br)-CH(CH₃)₂ + HBr

Experimental Protocol:

-

2,3-Dimethylbutane is placed in a reaction vessel equipped with a condenser and a UV lamp.

-

Elemental bromine (Br₂) is added to the alkane.

-

The mixture is irradiated with UV light to initiate the reaction. The reaction is monitored by the disappearance of the bromine color.

-

After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and a brine solution.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄) and the product, 2-bromo-2,3-dimethylbutane, is purified by distillation.

Quantitative Data:

| Parameter | Value |

| Reactants | 2,3-Dimethylbutane, Bromine |

| Initiator | UV light (hν) |

| Molar Ratio (Alkane:Br₂) | Typically a slight excess of the alkane |

| Temperature | Room temperature or slightly elevated |

| Reaction Time | Dependent on the scale and light intensity |

| Yield | Good, with high selectivity for the tertiary bromide |

Step 3: Synthesis of this compound

The final step is the conversion of 2-bromo-2,3-dimethylbutane to the target nitrile via a nucleophilic substitution reaction with sodium cyanide. Due to the tertiary nature of the alkyl halide, this reaction likely proceeds through an S(_N)1 mechanism.[5] However, the competing E2 elimination reaction to form 2,3-dimethyl-2-butene is a significant consideration.[6] The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF generally favoring S(_N)2-type reactions by solvating the cation but not the anion, thus increasing the nucleophilicity of the cyanide ion.[7] For an S(_N)1 reaction, a polar protic solvent can stabilize the carbocation intermediate.[7]

Reaction (S(_N)1):

(CH₃)₂C(Br)-CH(CH₃)₂ + NaCN → (CH₃)₂C(CN)-CH(CH₃)₂ + NaBr

Side Reaction (E2):

(CH₃)₂C(Br)-CH(CH₃)₂ + NaCN → (CH₃)₂C=C(CH₃)₂ + HBr + NaCN

Experimental Protocol:

-

2-Bromo-2,3-dimethylbutane is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Sodium cyanide (NaCN) is added to the solution.

-

The mixture is heated under reflux to facilitate the reaction.

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed.

-

The final product, this compound, is purified by fractional distillation to separate it from any elimination byproducts.

Quantitative Data:

| Parameter | Value |

| Reactants | 2-Bromo-2,3-dimethylbutane, Sodium Cyanide |

| Solvent | Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent |

| Molar Ratio (Alkyl Halide:NaCN) | Typically a slight excess of NaCN |

| Temperature | Elevated (reflux) |

| Reaction Time | Several hours |

| Yield | Variable, dependent on the extent of the competing elimination reaction |

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Competing S(_N)1 and E2 pathways in the final step.

References

- 1. brainly.com [brainly.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]

- 6. Solved 2,3-Dimethylbutane reacts with bromine in the | Chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical compound 2-Isopropyl-2,3-dimethylbutyronitrile, focusing on its IUPAC name and associated synonyms. This information is critical for researchers, scientists, and drug development professionals to ensure accurate identification and referencing in scientific literature and chemical databases.

Chemical Identity

IUPAC Name: 2,3-Dimethyl-2-propan-2-ylbutanenitrile[1][2]

This compound is a saturated nitrile characterized by a four-carbon chain (butane) with a nitrile group (-C≡N) at the first carbon. The complexity of its structure arises from the multiple methyl and isopropyl substitutions.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to refer to this compound in different contexts, from commercial listings to chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

| Synonym | Source/Type |

| This compound | Common Name[1][2][3][4][5][6] |

| Diisopropylpropionitrile | Trivial Name[4][5] |

| 2,2-DIISOPROPYLPROPANENITRILE | Systematic (Incorrect)[3][6] |

| 2,3-DIMETHYL-2-ISOPROPYLBUTANENITRILE | Systematic[3] |

| Butanenitrile, 2,3-dimethyl-2-(1-methylethyl)- | CAS Index Name[1][2] |

| 2,3-Dimethyl-2-(1-methylethyl)butanenitrile | Systematic[2] |

| 2,3-Dimethyl-2-propan-2-ylbutanenitrile | IUPAC Name[1][2] |

| DIPPN | Abbreviation[3][6] |

| FR-2392 | Identifier[1] |

| SBB008749 | Identifier[1] |

| TIMTEC-BB SBB008749 | Identifier[3] |

Structural Relationship and Nomenclature

The relationship between the common name, IUPAC name, and key synonyms is illustrated in the logical diagram below. This visualization helps to clarify the connections between the different naming conventions.

References

The Pivotal Role of 2-Isopropyl-2,3-dimethylbutyronitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,3-dimethylbutyronitrile, also known as 2,2-diisopropylpropionitrile, is a highly branched aliphatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique sterically hindered structure imparts specific reactivity and properties to its derivatives, making it a valuable building block in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth analysis of the synthesis of this compound, its key chemical transformations, and its emerging role in specialized applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of bulky alkyl groups is a common tactic in medicinal chemistry and materials science to modulate properties such as solubility, metabolic stability, and thermal resistance. This compound is a key synthon that provides a quaternary carbon atom flanked by two isopropyl groups. This structural motif is of significant interest, particularly in the synthesis of the commercial cooling agent WS-23. This guide will explore the synthesis and synthetic utility of this versatile nitrile.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the dialkylation of propionitrile with an isopropyl halide in the presence of a strong base. The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the product.

Synthesis Workflow

The general workflow for the synthesis involves the deprotonation of propionitrile to form a carbanion, which then undergoes nucleophilic substitution with an isopropyl halide. This process is repeated to achieve dialkylation.

The Pivotal Role of 2-Isopropyl-2,3-dimethylbutyronitrile in the Synthesis of Imidazolinone Herbicides: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide explores the application of 2-Isopropyl-2,3-dimethylbutyronitrile as a crucial starting material in the synthesis of a significant class of agrochemicals: the imidazolinone herbicides. While not an active herbicidal agent itself, its derivative, 2-amino-2,3-dimethylbutyronitrile, serves as a key building block for potent and widely used herbicides. This document details the synthetic pathway from the parent nitrile to the active herbicidal compounds and discusses the significance of this chemical family in modern agriculture.

Introduction: A Versatile Intermediate

This compound is a versatile chemical intermediate with applications in various industrial sectors, including the synthesis of pharmaceuticals and agrochemicals.[1][2] Its branched-chain structure contributes to its stability and reactivity, making it a valuable precursor in organic synthesis.[1][2] In the context of agrochemicals, its primary importance lies in its conversion to 2-amino-2,3-dimethylbutyronitrile, a critical component in the manufacture of imidazolinone herbicides.[3][4]

Synthesis Pathway to Imidazolinone Herbicides

The journey from this compound to a potent herbicide involves a multi-step chemical synthesis. The key transformation is the introduction of an amino group to form 2-amino-2,3-dimethylbutyronitrile, which then undergoes cyclization to create the core imidazolinone structure.

From Nitrile to a Key Amine Intermediate

The initial step involves the conversion of this compound to 2-amino-2,3-dimethylbutyronitrile. While specific industrial protocols for this exact conversion were not detailed in the available literature, a common method for synthesizing α-amino nitriles is the Strecker synthesis. This reaction typically involves an aldehyde or ketone, ammonia, and a cyanide source. A related synthesis for 2-aminobutanenitrile from propanal via the Strecker reaction has been described, providing a plausible analogous pathway.[5]

Logical Relationship: Synthesis of the Key Intermediate

Caption: Conversion of the starting nitrile to the essential amino nitrile intermediate.

Construction of the Imidazolinone Ring

The core of the herbicidal activity lies in the imidazolinone ring system. 2-amino-2,3-dimethylbutyronitrile serves as the foundational piece for building this heterocyclic structure. The synthesis generally proceeds by reacting the amino nitrile with a dicarboxylic acid derivative, followed by cyclization to form the imidazolinone ring. This pathway is utilized in the synthesis of several prominent herbicides.[4][5]

Experimental Workflow: General Imidazolinone Synthesis

References

The Strategic Utility of 2-Isopropyl-2,3-dimethylbutyronitrile in the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,3-dimethylbutyronitrile, a sterically hindered α,α-disubstituted nitrile, serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural motif, characterized by a quaternary carbon atom bearing a nitrile group, offers both stability and a handle for further chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of bioactive compounds, with a focus on detailed experimental protocols, quantitative data, and logical workflows. Particular attention is given to its role in the synthesis of the sensory agent N,2,3-trimethyl-2-isopropylbutyramide (WS-23) and its potential as a precursor for pharmaceutical intermediates, such as analogues of the anticonvulsant drug Valproic acid.

Introduction

The nitrile functional group is a cornerstone in organic synthesis, prized for its versatile reactivity. It can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones, making it an invaluable precursor in the construction of complex molecular architectures.[1] Within the landscape of pharmaceutical and agrochemical research, the strategic incorporation of sterically hindered building blocks is a key approach to modulating the physicochemical and pharmacological properties of a molecule. This compound, also known as diisopropylpropionitrile, is one such building block, offering a unique combination of steric bulk and synthetic utility.[2] This guide will detail the synthesis of this intermediate and explore its demonstrated and potential applications in the development of bioactive compounds.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the exhaustive alkylation of propionitrile with an isopropyl halide in the presence of a strong base. This one-pot reaction proceeds via the sequential deprotonation of the α-carbon of the nitrile and subsequent nucleophilic substitution on the isopropyl halide.

Experimental Protocol: One-pot Synthesis from Propionitrile

This protocol is adapted from methodologies described in the patent literature (CN103242194B).

Materials:

-

Propionitrile

-

Isopropyl bromide (or Isopropyl chloride)

-

Sodium amide (or other strong base such as Potassium hydride)

-

Toluene (or another inert organic solvent like dioxane)

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

Pure water

Procedure:

-

To a dry 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the organic solvent (e.g., 250g of dioxane).

-

Carefully add the strong base (e.g., 65g of potassium hydride) to the solvent with stirring.

-

Heat the mixture to reflux.

-

In the dropping funnel, prepare a mixture of propionitrile and isopropyl halide in the desired molar ratio (e.g., 1:2 to 1:3).

-

Add the propionitrile/isopropyl halide mixture dropwise to the refluxing suspension of the base over a period of 3-10 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 5-30 hours, monitoring the reaction progress by GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess base by the slow addition of water.

-

Separate the organic layer. Wash the organic phase sequentially with pure water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Materials | Propionitrile, Isopropyl bromide, Sodium hydride | CN103242194B |

| Solvent | Toluene | CN103242194B |

| Reaction Temperature | 100 °C | CN103242194B |

| Reaction Time | 15 hours (post-addition) | CN103242194B |

| Yield | 90% | CN103242194B |

| Purity | >99.5% | CN103242194B |

Application in the Synthesis of N,2,3-trimethyl-2-isopropylbutyramide (WS-23)

A significant industrial application of this compound is in the synthesis of the cooling agent N,2,3-trimethyl-2-isopropylbutyramide, commonly known as WS-23. This compound is used in a variety of products, including foods, cosmetics, and some medicinal preparations, to impart a cooling sensation without the minty aroma of menthol.[1][3] The synthesis involves a two-step process from the nitrile: conversion to an intermediate ester, followed by amidation.

Synthetic Workflow for WS-23

Caption: Synthetic pathway from Propionitrile to WS-23.

Experimental Protocols for WS-23 Synthesis

The following protocols are based on the methods described in Chinese patent CN103274959A.

Step 1: Synthesis of 2,3-Dimethyl-2-isopropyl butyrate

-

In a 500 mL autoclave, charge this compound, an alcohol (e.g., methanol), and an acid gas (e.g., hydrogen chloride) in a molar ratio of approximately 1:3-5:3-5.

-

Heat the mixture to reflux with stirring for 4-10 hours.

-

After the reaction is complete, cool the autoclave and recover the excess acid gas and alcohol.

-

The resulting reaction mixture is washed twice with a saturated sodium bicarbonate solution.

-

Extract the product with a saturated sodium chloride solution, separate the organic layer, and dry it to obtain the crude 2,3-dimethyl-2-isopropyl butyrate.

Step 2: Synthesis of N,2,3-trimethyl-2-isopropylbutyramide (WS-23)

-

In a 500 mL autoclave, charge the 2,3-dimethyl-2-isopropyl butyrate from the previous step, an amine (e.g., a 33% solution of methylamine in methanol), and a basic catalyst (e.g., sodium methoxide). The molar ratio of ester:amine:catalyst should be approximately 1:1.5-5:0.04-0.3.

-

Heat the mixture to reflux with stirring for approximately 8-12 hours.

-

After the reaction, recover the excess amine and solvent.

-

Add an organic solvent (e.g., petroleum ether) and neutralize the mixture to a neutral pH with a dilute acid (e.g., 5% HCl).

-

Wash the organic phase twice with water and separate the layers.

-

Cool the organic phase to around 0°C to induce crystallization.

-

Collect the solid product by filtration, wash with a cold solvent, and dry to obtain the final product.

Quantitative Data for WS-23 Synthesis

| Parameter | Value | Reference |

| Starting Intermediate | This compound | CN103274959A |

| Overall Yield | 87.32% | CN103274959A |

| Final Product Purity | 99.31% | CN103274959A |

Potential Applications in Pharmaceutical Intermediates

The sterically hindered nature of the quaternary carbon center in this compound makes it an attractive scaffold for the development of pharmaceutical agents where such steric bulk can enhance selectivity or modulate metabolic stability. One area of potential application is in the synthesis of analogues of the anticonvulsant drug Valproic acid. Valproic acid and its amide derivatives are known to be effective in treating epilepsy. The synthesis of novel, sterically hindered amide analogues could lead to compounds with improved pharmacological profiles.

Proposed Synthetic Pathway to a Valproic Acid Amide Analogue

While a direct synthesis of a marketed drug from this compound is not prominently documented, a logical synthetic route to a structural analogue of Valproic acid amide can be proposed based on standard organic transformations. This involves the hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

Caption: Proposed synthesis of a Valproic Acid amide analogue.

General Experimental Considerations

Nitrile Hydrolysis: The hydrolysis of sterically hindered nitriles to carboxylic acids can be challenging and often requires harsh conditions.

-

Acidic Hydrolysis: Refluxing the nitrile in a strong aqueous acid, such as concentrated sulfuric acid or hydrochloric acid, is a common method.

-

Basic Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide in a high-boiling solvent (e.g., ethylene glycol) followed by acidic workup can also yield the carboxylic acid.

Amidation: The conversion of the resulting carboxylic acid to the primary amide can be achieved through several standard methods:

-

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an amine.

-

Direct Coupling: The use of peptide coupling reagents (e.g., DCC, EDC) allows for the direct formation of the amide bond from the carboxylic acid and an ammonia source.

Conclusion

This compound is a valuable and synthetically accessible intermediate. Its utility is well-established in the production of the sensory agent WS-23, with high-yielding and scalable protocols. Furthermore, its sterically hindered structure presents significant potential for its use as a building block in the synthesis of novel pharmaceutical intermediates. The proposed pathway to Valproic acid amide analogues highlights a plausible application in medicinal chemistry, inviting further research into the exploration of this and other sterically demanding scaffolds in drug discovery. The detailed protocols and quantitative data provided in this guide serve as a practical resource for chemists working in the fields of organic synthesis and pharmaceutical development.

References

In-depth Technical Guide: 2-Isopropyl-2,3-dimethylbutyronitrile as a Precursor for Specialty Polymers

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive research for specific applications of 2-Isopropyl-2,3-dimethylbutyronitrile as an initiator for specialty polymer synthesis did not yield detailed, publicly available data, including experimental protocols, quantitative polymer characterization, or specific decomposition kinetics. This compound is noted as an intermediate in organic synthesis, for instance, in the production of cooling agents.

However, to provide a valuable technical resource, this guide will focus on a closely related and well-documented azo initiator, 2,2'-Azobis(2-methylbutyronitrile) (AMBN) . AMBN shares structural similarities and serves as an excellent proxy for understanding the principles and practices of using such initiators in the synthesis of specialty polymers. The data and protocols presented herein for AMBN will serve as a robust starting point for research and development in this area.

Introduction to Azo Initiators in Specialty Polymer Synthesis

Azo compounds, characterized by a central diazene (R-N=N-R') functional group, are a cornerstone of free-radical polymerization. Upon thermal or photochemical decomposition, they generate nitrogen gas and two carbon-centered radicals. This predictable decomposition behavior, largely independent of the solvent, makes them ideal for controlled polymerization processes. These initiators are instrumental in synthesizing a wide array of specialty polymers with tailored properties for applications in drug delivery, coatings, adhesives, and advanced materials.

Properties of 2,2'-Azobis(2-methylbutyronitrile) (AMBN)

AMBN is a versatile, oil-soluble azo initiator favored for its lower decomposition temperature compared to the more common 2,2'-Azobis(isobutyronitrile) (AIBN), allowing for polymerization at milder conditions.

| Property | Value | Reference |

| CAS Number | 13472-08-7 | [1] |

| Molecular Formula | C10H16N4 | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 49-52 °C | [1] |

| 10-hour Half-life Temperature | 68 °C (in toluene) | [2] |

| Solubility | Soluble in various organic solvents (e.g., toluene, methanol, dimethyl sulfoxide); very slightly soluble in water. | [2] |

Synthesis of Specialty Polymers using AMBN

AMBN is utilized in free-radical polymerization to produce a variety of polymers, including those based on styrenics, acrylates, and methacrylates. The ability to initiate polymerization at moderate temperatures is particularly advantageous for monomers that may be sensitive to higher temperatures.

General Experimental Protocol for Free-Radical Polymerization

The following is a generalized protocol for the bulk polymerization of a vinyl monomer using AMBN as the initiator.

Materials:

-

Monomer (e.g., methyl methacrylate, styrene)

-

2,2'-Azobis(2-methylbutyronitrile) (AMBN)

-

Solvent (if required, e.g., toluene, 1,4-dioxane)

-

Schlenk flask or reaction vessel with a magnetic stirrer

-

Inert gas (Nitrogen or Argon)

-

Oil bath

-

Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

Monomer and Initiator Charging: The monomer and a calculated amount of AMBN are charged into the reaction vessel. The monomer-to-initiator ratio is a critical parameter for controlling the polymer's molecular weight.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved through several freeze-pump-thaw cycles or by bubbling an inert gas through the mixture for an extended period.

-

Polymerization: The sealed reaction vessel is immersed in a preheated oil bath set to the desired reaction temperature (typically around the 10-hour half-life temperature of the initiator, e.g., 65-75 °C for AMBN). The reaction is allowed to proceed with stirring for a predetermined time to achieve the desired monomer conversion.

-

Termination: The polymerization is quenched by rapidly cooling the reaction vessel, for example, by immersing it in an ice bath, and exposing the mixture to air.

-

Polymer Isolation and Purification: The polymer is isolated by precipitation into a stirred non-solvent. The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator fragments, and dried under vacuum until a constant weight is achieved.

Illustrative Example: Polymerization of Acrylonitrile

AMBN has been successfully used in the semi-continuous emulsion polymerization of acrylonitrile to synthesize polyacrylonitrile nanoparticles.[1]

Characterization of Resulting Polymers

The properties of the synthesized polymers are critical for their end-use applications. Key characterization techniques include:

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.

-

Thermal Properties:

-

Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC). The Tg is a crucial parameter for determining the polymer's mechanical properties at different temperatures.

-

Decomposition Temperature (Td): Assessed by Thermogravimetric Analysis (TGA), which provides information on the thermal stability of the polymer.

-

-

Mechanical Properties: Techniques such as tensile testing and dynamic mechanical analysis (DMA) are used to evaluate properties like tensile strength, modulus, and elongation at break.

Due to the lack of specific data for polymers initiated with this compound, a generalized table for polymers synthesized with a dinitrile initiator is presented as a template.

| Initiator | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) |

| Dinitrile | Vinyl Monomer | Data | Data | Data | Data | Data |

Researchers should populate this table with their own experimental results.

Visualizing Key Processes

Synthesis Pathway of a Generic Dinitrile Initiator

The synthesis of azo-dinitrile initiators often involves the reaction of a ketone with hydrazine and a cyanide source.

Caption: General synthesis of an azo-dinitrile initiator.

Experimental Workflow for Polymerization

A typical workflow for laboratory-scale free-radical polymerization.

Caption: Workflow for free-radical polymerization.

Radical Polymerization Mechanism

The fundamental steps involved in free-radical polymerization initiated by an azo compound.

Caption: Mechanism of azo-initiated radical polymerization.

Conclusion

While specific data for this compound as a polymerization initiator is scarce in public literature, the principles of its use can be effectively understood through the study of its close analog, 2,2'-Azobis(2-methylbutyronitrile) (AMBN). This guide provides a foundational understanding of the properties, experimental protocols, and characterization methods relevant to the use of such dinitrile initiators in the synthesis of specialty polymers. For researchers and professionals in drug development and materials science, this information serves as a practical starting point for designing and executing polymerization reactions to create novel materials with tailored functionalities. Further experimental investigation is necessary to elucidate the specific kinetic parameters and performance of this compound as a polymerization initiator.

References

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile in the Flavor and Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,3-dimethylbutyronitrile, also known by its synonym Diisopropylpropionitrile, is a nitrile compound with established applications within the flavor and fragrance industry. While its direct contribution to flavor and fragrance profiles is not extensively documented in publicly available literature, its primary and critical role lies in its function as a key intermediate in the synthesis of other functional ingredients, most notably the cooling agent WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide). This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, safety information, and its pivotal role as a precursor in the production of significant flavor and fragrance compounds. All quantitative data is presented in structured tables, and relevant workflows are visualized using the DOT language.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55897-64-8 | [1][2] |

| Molecular Formula | C₉H₁₇N | [1][2] |

| Molecular Weight | 139.24 g/mol | [1][2] |

| Appearance | Colorless or light yellow liquid | [1] |

| Purity | ≥ 95% | [3] |

| Storage Temperature | 2-8 °C | [3][4] |

| Synonyms | Diisopropylpropionitrile | [1][2] |

Role in the Flavor and Fragrance Industry

Key Application: Precursor to Cooling Agent WS-23

The most significant role of this compound in the flavor industry is as a precursor to the synthetic cooling agent 2-Isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23. WS-23 is valued for its clean, cooling sensation without a strong minty or menthol-like off-note. The synthesis of WS-23 from this compound is a key industrial process.

Synthesis

The synthesis of compounds for the flavor and fragrance industry demands high purity and reproducible methodologies. While specific industrial synthesis protocols for this compound are often proprietary, its role as an intermediate provides insight into relevant chemical transformations.

Logical Workflow for the Synthesis of WS-23 from this compound

The following diagram illustrates the logical progression from the nitrile to the final amide product, a common synthetic route in organic chemistry.

Caption: Logical workflow for the synthesis of WS-23.

Safety Information

The safety profile of a chemical is paramount for its application in food and fragrance products. The available safety data for this compound is limited, with more extensive research available for its derivative, WS-23.

GHS Hazard Statements

One supplier has listed the following GHS hazard statements for this compound[3]:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

The signal word associated with these hazards is "Danger", and the pictogram is the "Skull and Crossbones".[3]

Toxicological Data

Detailed toxicological studies specifically on this compound are not widely published. Much of the available research focuses on the end product, WS-23, which has undergone more extensive safety assessments for its use as a food additive. For WS-23, studies have been conducted on acute and subacute inhalation toxicity, with a No Observed Adverse Effect Level (NOAEL) determined to be over 342.85 mg/m³ in a subacute inhalation study in rats.[6] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment on 2-isopropyl-N,2,3-trimethylbutyramide, concluding it is not genotoxic.[7]

It is crucial to note that the toxicological profile of the precursor, this compound, may differ significantly from the final amide product.

Experimental Protocols

Detailed experimental protocols for the industrial synthesis are proprietary. However, a generalized laboratory-scale procedure for the conversion of a nitrile to an amide, which is the core of the transformation to WS-23, can be outlined.

General Protocol for Nitrile to Amide Conversion

This protocol is a generalized representation and would require optimization for specific substrates and scales.

Caption: Generalized experimental workflow for nitrile to amide conversion.

Conclusion

This compound is a commercially significant, albeit not widely publicized, compound in the flavor and fragrance industry. Its value is derived not from its own organoleptic properties, which remain poorly characterized in public domains, but from its essential role as a building block for high-value ingredients like the cooling agent WS-23. For researchers and professionals in this field, understanding the chemistry and handling requirements of this precursor is vital for the successful synthesis of innovative and safe flavor and fragrance compounds. Further research into the direct sensory properties and a more detailed toxicological profile of this compound would be beneficial for a more complete understanding of its potential applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-ISOPROPYL-2,3-DIMETHYL-BUTYRONITRILE | 55897-64-8 [sigmaaldrich.com]

- 4. 55897-64-8|2-Isopropyl-2,3-dimethyl-butyronitrile|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to the Safe Handling of 2-Isopropyl-2,3-dimethylbutyronitrile in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for 2-Isopropyl-2,3-dimethylbutyronitrile (CAS No. 55897-64-8), a sterically hindered aliphatic nitrile. Due to the limited availability of data for this specific compound, this document extrapolates information from safety data sheets, general knowledge of aliphatic nitriles, and protocols for structurally similar molecules. All procedures should be conducted with a thorough understanding of the potential hazards and appropriate safety precautions.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇N | [1] |

| Molecular Weight | 139.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 186-187 °C | |

| Density | 0.812 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8 °C |

Hazard Identification and Toxicology

General Hazards of Aliphatic Nitriles:

-

Toxicity: Aliphatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[4] The toxicity is often linked to the metabolic release of cyanide, which can inhibit cellular respiration.[2]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: While not highly flammable, it is a combustible liquid.

Inferred Hazards for this compound:

Based on its structure as a sterically hindered aliphatic nitrile, the rate of metabolic cyanide release may be slower compared to less branched nitriles. However, it should still be handled as a potentially toxic compound. A Safety Data Sheet for the related compound, 2-Isopropyl-N,2,3-trimethylbutyramide, indicates it is harmful if swallowed.[5]

Summary of Potential Health Effects:

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation. In case of significant exposure, systemic effects similar to cyanide poisoning could occur. |

| Skin Contact | May cause skin irritation. Prolonged or repeated contact may lead to dermatitis. Absorption through the skin is possible. |

| Eye Contact | May cause eye irritation. |

| Ingestion | Harmful if swallowed. May cause symptoms similar to cyanide poisoning, including nausea, vomiting, headache, dizziness, and in severe cases, respiratory distress and loss of consciousness. |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are recommended.[6][7][8] Always inspect gloves for integrity before use. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Skin and Body Protection | A laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8 °C.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

| Incident | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][10] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |

Experimental Protocols (Exemplary)

Due to the lack of published, detailed experimental protocols specifically for this compound, the following sections provide exemplary methodologies based on general procedures for the synthesis and analysis of sterically hindered aliphatic nitriles. These protocols should be adapted and optimized by qualified personnel.

Exemplary Synthesis Protocol: Alkylation of a Hindered Acetonitrile Derivative

This protocol describes a potential synthetic route to this compound via the alkylation of a suitable starting nitrile. This is a generalized procedure and requires optimization.

Reaction Scheme:

Caption: A possible two-step synthesis of a hindered nitrile.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| Isopropylacetonitrile | 625-34-3 | 83.13 g/mol | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 2.2 eq |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | - |

| 2-Bromopropane | 75-26-3 | 122.99 g/mol | 2.5 eq |

| Saturated Ammonium Chloride Solution | 12125-02-9 | - | - |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Deprotonation: Cool the slurry to 0 °C in an ice bath. Add a solution of isopropylacetonitrile (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2 hours.

-

Second Deprotonation and Alkylation: Cool the reaction mixture back to 0 °C. Add the second equivalent of sodium hydride. Stir for 30 minutes. Then, add 2-bromopropane (2.5 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Caption: Exemplary workflow for the synthesis of a hindered nitrile.

Exemplary Analytical Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Consumables:

| Component | Specification |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Solvent | Dichloromethane (GC grade) |

| Vials | 2 mL amber glass vials with PTFE-lined septa |

GC-MS Parameters:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas Flow | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40 - 300 |

Sample Preparation:

-

Prepare a stock solution of this compound in dichloromethane at a concentration of 1000 µg/mL.

-

Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.

-

Transfer 1 mL of each standard and any unknown samples to separate GC vials.

Data Analysis:

-

Identification: The retention time and the mass spectrum of the analyte in the sample should match that of a known standard.

-

Fragmentation Pattern: For branched nitriles, fragmentation may not show a strong molecular ion peak. Look for characteristic fragments resulting from the loss of alkyl groups.

-

Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.

Caption: General workflow for GC-MS analysis.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a sterically hindered aliphatic nitrile that requires careful handling in a laboratory setting. While specific toxicological data is limited, its potential hazards can be inferred from the properties of related compounds. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. The provided exemplary experimental protocols offer a starting point for the synthesis and analysis of this and structurally similar molecules, but must be validated and optimized by qualified personnel.

References

- 1. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 2. Metabolism of allylnitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCMS Section 6.17 [people.whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 12. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

Spectroscopic Profile of 2-Isopropyl-2,3-dimethylbutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Isopropyl-2,3-dimethylbutyronitrile (CAS No. 55897-64-8).[1][2][3][4] Due to the limited availability of experimentally derived public data, this document presents predicted spectral information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established computational models and serve as a valuable reference for substance identification, characterization, and quality control. Additionally, this guide outlines standardized experimental protocols for the acquisition of such spectral data for small organic molecules.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | Diisopropylpropionitrile |

| CAS Number | 55897-64-8 |

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 139.24 g/mol |

| Appearance | Colorless to light yellow liquid |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were computationally generated and should be used as a reference for comparison with experimental results.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | Doublet | 6H | Isopropyl -CH(CH₃ )₂ |

| ~1.15 | Doublet | 6H | Butyl -CH(CH₃ )₂ |

| ~1.25 | Singlet | 3H | Butyl -C(CH₃ )(CN)- |

| ~2.10 | Septet | 1H | Isopropyl -CH (CH₃)₂ |

| ~2.30 | Quartet | 1H | Butyl -CH (CH₃)₂ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~18.0 | Isopropyl -CH(C H₃)₂ |

| ~20.0 | Butyl -CH(C H₃)₂ |

| ~25.0 | Butyl -C(C H₃)(CN)- |

| ~35.0 | Isopropyl -C H(CH₃)₂ |

| ~40.0 | Butyl -C H(CH₃)₂ |